(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Brand Name: Vulcanchem
CAS No.: 894669-35-3
VCID: VC6977368
InChI: InChI=1S/C20H15FN2O3S2/c21-15-7-4-8-16(11-15)22-12-18-19(24)20-17(9-10-27-20)23(28(18,25)26)13-14-5-2-1-3-6-14/h1-12,22H,13H2/b18-12-
SMILES: C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O)SC=C3
Molecular Formula: C20H15FN2O3S2
Molecular Weight: 414.47

(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

CAS No.: 894669-35-3

Cat. No.: VC6977368

Molecular Formula: C20H15FN2O3S2

Molecular Weight: 414.47

* For research use only. Not for human or veterinary use.

(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione - 894669-35-3

Specification

CAS No. 894669-35-3
Molecular Formula C20H15FN2O3S2
Molecular Weight 414.47
IUPAC Name (3Z)-1-benzyl-3-[(3-fluoroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Standard InChI InChI=1S/C20H15FN2O3S2/c21-15-7-4-8-16(11-15)22-12-18-19(24)20-17(9-10-27-20)23(28(18,25)26)13-14-5-2-1-3-6-14/h1-12,22H,13H2/b18-12-
Standard InChI Key LIEPDWPEUBLTPE-PDGQHHTCSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O)SC=C3

Introduction

The compound (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione is a complex organic molecule belonging to the class of thieno[3,2-c] thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique molecular structure of this compound, featuring a thieno-thiazine core with specific functional groups, suggests potential interactions with biological systems, making it a subject of interest in drug design and synthesis.

Synthesis

The synthesis of thieno[3,2-c] thiazine derivatives typically involves multi-step organic reactions. Common methods include the use of readily available starting materials and controlled conditions to optimize yield and selectivity. Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress.

Biological Activities

Thieno[3,2-c] thiazine derivatives have been explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological effects of (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione are not fully elucidated but may involve interactions with enzymes, receptors, or alterations in gene expression.

Potential Applications

This compound has potential applications in several areas:

  • Medicine: As a lead compound in drug discovery, particularly for its potential therapeutic effects.

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Industry: Utilized in the development of new materials due to its unique structural properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator